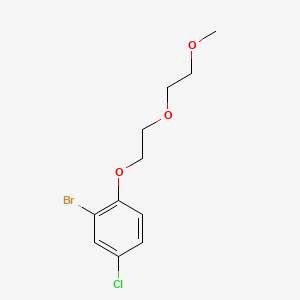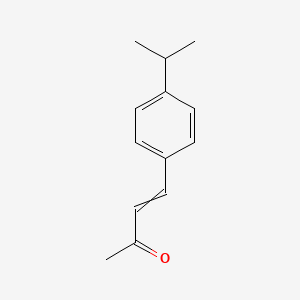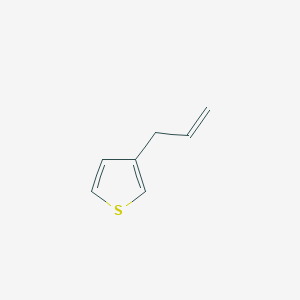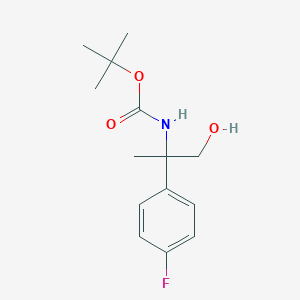
Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate is an organic compound that features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenylacetone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (4-fluorophenyl)carbamate: Similar structure but lacks the hydroxypropan-2-yl group.
Tert-butyl carbamate: Contains the tert-butyl group but lacks the fluorophenyl and hydroxypropan-2-yl groups.
Uniqueness
Tert-butyl (2-(4-fluorophenyl)-1-hydroxypropan-2-yl)carbamate is unique due to the presence of both the fluorophenyl and hydroxypropan-2-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H20FNO3 |
|---|---|
Peso molecular |
269.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-fluorophenyl)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20FNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-5-7-11(15)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,18) |
Clave InChI |
GUAOQBXDBSQUHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CO)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)


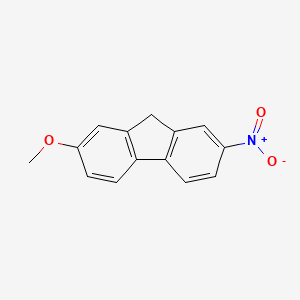


![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
